CWP232204
Description
Properties
Molecular Formula |
C27H33F3N4O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
CWP232204; CWP 232204; CWP-232204.; NONE |
Origin of Product |
United States |
Elucidating the Molecular Mechanisms of Action of Cwp232204
Direct Inhibition of β-Catenin/TCF-Mediated Transcriptional Activity by CWP232204
This compound plays a crucial role in disrupting the aberrant activation of the Wnt/β-catenin pathway, a hallmark in various cancers. Its primary action involves a significant reduction in β-catenin levels and a subsequent inhibition of β-catenin-mediated transcriptional activity. nih.govnih.gov This effectively prevents the β-catenin-dependent activation of transcription for a broad spectrum of Wnt target genes, thereby suppressing cancer cell growth and promoting apoptosis. nih.gov Research findings, such as luciferase reporter assays, demonstrate that CWP232291 (the prodrug of this compound) markedly decreases luciferase activity, indicating a direct inhibition of β-catenin and Wnt target gene expression. nih.govresource.org
Downregulation of Key Wnt Target Genes (e.g., Survivin, MYC, Cyclin D1) by this compound
The inhibition of β-catenin by this compound leads to the downregulation of critical Wnt target genes that are often associated with cancer cell survival and proliferation. Prominently, this compound, through its prodrug CWP232291, has been shown to downregulate the expression of anti-apoptotic genes such as Survivin. nih.govnih.govmdpi-res.comresource.org This suppression is achieved by triggering the degradation of β-catenin. nih.gov Studies have demonstrated that CWP232291 significantly suppresses the expression of both β-catenin and Survivin in prostate cancer cells in a concentration-dependent manner. resource.org Other key Wnt target genes, including MYC and Cyclin D1, are also implicated in the Wnt signaling pathway, and their downregulation contributes to the observed anti-tumor effects.
The following table summarizes the downregulation of key Wnt target genes by this compound:
| Wnt Target Gene | Effect of this compound | Mechanism | Supporting Research Findings |
| Survivin | Downregulation | Triggering β-catenin degradation; suppression of anti-apoptotic function | Significantly suppressed expression in prostate cancer cells in a concentration-dependent manner. nih.govmdpi-res.comresource.org |
| MYC | Downregulation | Inhibition of β-catenin/TCF-mediated transcription | Implicated in Wnt signaling pathway and its downregulation is a key mechanism. |
| Cyclin D1 | Downregulation | Inhibition of β-catenin/TCF-mediated transcription | Implicated as a Wnt target gene. |
Endoplasmic Reticulum Stress Induction as a Mechanism of this compound Action
A significant mechanism contributing to the cellular effects of this compound is its ability to induce endoplasmic reticulum (ER) stress. nih.govnih.govresource.org ER stress occurs when there is an accumulation of unfolded or misfolded proteins within the ER lumen, disrupting cellular homeostasis. This compound triggers this stress, which in turn initiates a cascade of cellular responses.
Activation of Caspase Pathways via ER Stress by this compound
The induction of ER stress by this compound leads directly to the activation of caspase pathways. nih.govnih.govresource.org This activation is critical for the compound's pro-apoptotic effects, culminating in caspase-3-dependent apoptosis. resource.org Studies have shown that treatment with CWP232291 (the prodrug) results in the activation of caspase-3 and cleavage of PARP, serving as indicators of apoptosis induction. nih.gov Furthermore, ER stress-induced apoptosis is highly dependent on the upregulation of the UPR-inducible transcription factor CHOP. CWP232291 has been observed to induce ER stress, leading to the upregulation of this proapoptotic protein. resource.org
Role of the Unfolded Protein Response in this compound-Mediated Cellular Effects
The ER stress induced by this compound triggers a crucial cellular signaling cascade known as the Unfolded Protein Response (UPR). The UPR is an adaptive mechanism designed to restore ER homeostasis by increasing the ER's protein-folding capacity. However, if the ER stress is prolonged or unresolved, the UPR can switch from a pro-survival response to a pro-apoptotic one, leading to cell death. The UPR involves at least three distinct branches that regulate the expression of numerous genes, either to maintain ER homeostasis or to induce apoptosis if the stress persists. This compound's induction of ER stress activates key UPR pathways, including PERK and IRE1α, which subsequently lead to the upregulation of proapoptotic factors like CHOP and cleaved PARP.
Interaction of this compound with Src-Associated Substrate in Mitosis of 68 kDa (Sam68/KHDRBS1)
This compound's ability to induce apoptosis in cancer cells is significantly enhanced by its direct binding to Src-Associated substrate in Mitosis of 68 kDa (Sam68), also known as KHDRBS1. nih.govnih.govmdpi-res.com Sam68 is a vital KH domain RNA-binding protein belonging to the signal transduction and activation of RNA (STAR) family. mdpi-res.com It plays a critical role in various cellular processes, including cell cycle progression and apoptosis, and is frequently upregulated in many cancer types, where its expression correlates with increased cell proliferation and survival. mdpi-res.com
The interaction between this compound and Sam68 contributes to apoptosis through several mechanisms:
Activation of NF-kB: It can lead to the activation of the transcription factor NF-kB, which is induced by tumor necrosis factor alpha signaling. mdpi-res.com
Alternative Splicing of BCL-2: The interaction influences the alternative splicing of the BCL-2 apoptosis gene, shifting the balance towards pro-apoptotic isoforms over anti-apoptotic ones. mdpi-res.com
Downregulation of Survivin: It contributes to the downregulation of the anti-apoptotic protein Survivin via Wnt signaling, further enhancing cell death. mdpi-res.com
CBP Complex Formation: this compound induces the formation of a complex between Sam68 and CBP, which in turn alters CBP/β-catenin-dependent transcription, promoting apoptosis and differentiation. resource.org
PARP1 Activation: Sam68 is also essential for DNA damage-triggered PARP1 activation and subsequent synthesis of polymers of ADP-ribose (PAR).
The interaction of this compound with Sam68 highlights a targeted approach to inducing apoptosis in cancer cells by modulating key regulatory proteins involved in cell survival and death pathways.
Sam68 Modulation of TCF-1 Alternative Splicing in the Context of this compound
Sam68 (Src-associated substrate in mitosis of 68 kDa), also known as KHDRBS1, is an RNA-binding protein that plays a crucial role in various cellular processes, including cell cycle progression and apoptosis nih.gov. It is notably upregulated in many cancer types, where its expression is associated with increased cell proliferation and survival nih.gov. Sam68 is involved in the regulation of alternative splicing, a process that allows for the generation of diverse protein isoforms from a single gene.
In the context of this compound, its binding to Sam68 has been shown to regulate the alternative splicing of TCF (T-cell factor). TCF proteins, such as TCF-1 (encoded by the TCF7 gene), are pivotal transcription factors that, along with β-catenin, activate gene transcription through the Wnt/β-catenin signaling pathway. This compound's interaction with Sam68 is reported to promote β-catenin degradation, thereby influencing Wnt signaling and ultimately contributing to apoptosis. Furthermore, Sam68's interaction with co-activators like p300 and CBP has been shown to reduce β-catenin-mediated transcription and alter the alternative splicing of other genes, such as CD44.
Contribution of Sam68 Interaction to Apoptosis Induction by this compound
The interaction between this compound and Sam68 is a central mechanism for the induction of apoptosis in selective cancer cells nih.govresource.org. This apoptotic effect is multifaceted and can be attributed to several downstream events. One significant aspect is the induction of endoplasmic reticulum (ER) stress by this compound resource.org. ER stress, in turn, leads to the activation of caspases, a family of proteases essential for programmed cell death resource.org. This process is also associated with a decrease in β-catenin levels and an inhibition of β-catenin-mediated transcriptional activity resource.org.
The Sam68-CWP232204 interaction also contributes to apoptosis through its influence on specific apoptotic genes and signaling pathways. This includes:
Activation of transcription factor NF-κB : While NF-κB is often associated with cell survival, its activation induced by tumor necrosis factor-alpha (TNF-α) signaling, in the context of this compound-Sam68 interaction, can drive the balance towards pro-apoptotic outcomes nih.gov.
Alternative splicing of BCL-2 apoptosis gene : this compound's effect via Sam68 can shift the alternative splicing of BCL-2 family genes, promoting the expression of pro-apoptotic isoforms over anti-apoptotic ones nih.gov. Sam68 has been shown to bind to the mRNA for Bcl-x and affect its alternative splicing; its upregulation increases the levels of pro-apoptotic Bcl-x(s).
Downregulation of anti-apoptotic proteins : The interaction can lead to the downregulation of anti-apoptotic proteins like survivin, further sensitizing cancer cells to apoptosis nih.govresource.org.
Crosstalk with Other Signaling Pathways Modulated by this compound
Beyond its direct interaction with Sam68 and its immediate apoptotic consequences, this compound also modulates other crucial signaling pathways, highlighting its broader impact on cellular regulation.
Androgen Receptor Signaling Modulation by this compound
This compound, through its prodrug CWP232291, has been shown to suppress Androgen Receptor (AR) signaling. The Androgen Receptor is a key player in the development and progression of prostate cancer, and its signaling is often targeted in therapeutic strategies. Studies indicate that CWP232291 can downregulate the expression of AR and its splice variants in prostate cancer cells. This modulation suggests a potential for this compound to disrupt AR-driven growth and survival mechanisms, particularly in castration-resistant prostate cancer. The concurrent disruption of β-catenin and AR signaling by CWP232291 may offer a more effective treatment approach for AR-positive castration-resistant prostate cancer.
Influence on NF-κB and BCL-2 Apoptosis Gene Alternative Splicing
This compound's mechanism of action involves a significant influence on the alternative splicing of genes related to apoptosis, specifically those within the NF-κB and BCL-2 pathways nih.gov.
BCL-2 Apoptosis Gene Alternative Splicing: The BCL-2 family of proteins are central regulators of the intrinsic apoptosis pathway, with members exhibiting either pro-apoptotic or anti-apoptotic functions. Alternative splicing of BCL-2 family genes, such as Bcl-x, can produce isoforms with antagonistic effects on cell survival, for example, the anti-apoptotic Bcl-xL and the pro-apoptotic Bcl-xS. This compound, through its interaction with Sam68, influences this alternative splicing, driving the balance towards the production of pro-apoptotic isoforms nih.gov. Depletion of Sam68 has been shown to cause an accumulation of anti-apoptotic Bcl-xL, while its upregulation increases the levels of pro-apoptotic Bcl-xS. This modulation of alternative splicing within the BCL-2 family is a crucial aspect of how this compound promotes apoptosis in target cells.
Preclinical Efficacy and Therapeutic Potential of Cwp232204 in Disease Models
Efficacy of CWP232204 in Hematological Malignancies
Preclinical evidence suggests that this compound exhibits significant anti-tumor activity in various hematological cancer models. researchgate.net
Studies in Acute Myeloid Leukemia (AML) Models
In preclinical evaluations, CWP232291 has demonstrated notable anti-cancer efficacy in models of acute myeloid leukemia. asco.org Studies have indicated that the compound shows significant preclinical tumor regression, with performance exceeding that of standard cytotoxic AML drugs. asco.org In vitro and in vivo models, including bone marrow engraftment models with AML cell lines, have shown significant antineoplastic activity. nih.gov The mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, which leads to apoptosis in cancer cells. nih.gov
Studies in Myelodysplastic Syndromes (MDS) Models
While clinical trials have included patients with myelodysplastic syndromes, detailed preclinical efficacy data specifically in MDS models are not extensively available in the public domain. The therapeutic rationale is based on the known involvement of the Wnt/β-catenin pathway in clonal hematopoietic stem cell disorders.
Studies in Multiple Myeloma (MM) Models
Preclinical studies have indicated that CWP232291 has anti-tumor activity in in vitro and in vivo models for multiple myeloma. researchgate.net This has provided the basis for the investigation of the compound in clinical trials for patients with relapsed or refractory myeloma. researchgate.net
Efficacy of this compound in Solid Tumor Models
The therapeutic potential of this compound has also been explored in preclinical models of solid tumors, with promising results in castration-resistant prostate cancer and ovarian cancer.
Studies in Castration-Resistant Prostate Cancer (CRPC) Models
Preclinical investigations have demonstrated the efficacy of CWP232291 in castration-resistant prostate cancer models. The compound has been shown to block the growth of CRPC by activating the endoplasmic reticulum stress pathway and inhibiting β-catenin. nih.gov Antitumor activity has been observed in prostate cancer cells both in vitro and ex vivo, as well as in vivo. nih.gov
In a xenograft mouse model using 22Rv1 cells, treatment with CWP232291 resulted in significant tumor growth inhibition. researchgate.net
Table 1: Efficacy of CWP232291 in a CRPC Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Mean Tumor Weight (mg) |
|---|---|---|
| Vehicle Control | - | 592 |
| CWP232291 (50 mg/kg/day) | 52.0 | 245 |
Data derived from a 27-day in vivo study. researchgate.net
Studies in Ovarian Cancer Models
The anti-tumor effects of CWP232291 have been demonstrated in various ovarian cancer models, including cell lines, tumor xenografts, and patient-derived organoids. nih.gov The compound has been shown to significantly attenuate ovarian cancer growth through the inhibition of β-catenin. nih.gov Notably, it has also demonstrated efficacy in cisplatin-resistant cell lines. nih.gov
In a study using patient-derived organoids, CWP232291 showed a broader inhibitory effect compared to cisplatin. nih.gov
Table 2: Sensitivity of Patient-Derived Ovarian Cancer Organoids to CWP232291 and Cisplatin
| Treatment | Number of Sensitive Organoids (out of 20) |
|---|---|
| CWP232291 (1 µM) | 9 |
Sensitivity is defined as over 50% growth inhibition. nih.gov
Furthermore, in a tumor xenograft mouse model using the PA-1 ovarian cancer cell line, CWP232291 inhibited tumor growth. nih.gov
Studies in Colorectal Cancer (CRC) Models
Studies in Other Solid Tumor Types (e.g., Hepatocellular Carcinoma, Breast Cancer)
Similarly, comprehensive preclinical data on the therapeutic potential of this compound in hepatocellular carcinoma (HCC) and breast cancer models is not extensively documented in the public domain. While the Wnt/β-catenin pathway is implicated in the pathogenesis of these cancers, specific investigations into the effects of this compound in relevant in vitro and in vivo models of HCC and breast cancer have not been widely published. The development of preclinical models for these cancers is an active area of research to test novel therapeutic agents. nih.govnih.govnih.govmdpi.com
Impact of this compound on Cancer Stem Cell Populations
The Wnt/β-catenin pathway plays a crucial role in the maintenance and self-renewal of cancer stem cells (CSCs). nih.govnih.gov Therefore, inhibitors of this pathway, such as this compound, are hypothesized to impact CSC populations. However, direct experimental evidence from preclinical studies specifically investigating the effects of this compound on CSCs in solid tumors is limited.
Reduction of Cancer Stem Cell Markers (e.g., CD133, Lgr-5, Sca-1)
There is a lack of specific published data demonstrating the direct effect of this compound on the expression of common cancer stem cell markers such as CD133, Lgr-5, and Sca-1 in solid tumor models. While these markers are known to be regulated by the Wnt/β-catenin pathway and are associated with a poor prognosis in various cancers, including colorectal cancer, dedicated studies linking this compound treatment to a reduction in these specific markers are not currently available in the scientific literature. nih.govnih.govoamjms.euturkjgastroenterol.org
Inhibition of Cancer Stem Cell Proliferation and Self-Renewal
The self-renewal capacity of cancer stem cells is a key driver of tumor growth, metastasis, and therapeutic resistance. nih.govnih.govumich.edu The Wnt/β-catenin signaling pathway is fundamental to this process. nih.gov While it is biologically plausible that this compound, as a Wnt/β-catenin inhibitor, would inhibit CSC proliferation and self-renewal, specific experimental data from preclinical studies to substantiate this effect in solid tumors is not yet widely published. Further research is needed to elucidate the direct impact of this compound on the functional properties of cancer stem cells.
Advanced Research Methodologies and Experimental Models in Cwp232204 Studies
In Vitro Cell Culture Models for CWP232204 Characterization
In vitro cell culture models are foundational for the initial assessment and characterization of this compound. nih.govexplorationpub.com These controlled environments allow researchers to investigate the compound's direct effects on different cell types, providing crucial data on cytotoxicity, selectivity, and molecular mechanisms. nih.gov
High-Throughput Screening Assays for Cytotoxicity and Selectivity
High-throughput screening (HTS) assays are extensively employed to efficiently evaluate the cytotoxicity and selectivity of compounds such as this compound across a broad spectrum of cell lines. axcelead.commdpi.com These assays involve testing the compound at various concentrations to determine its impact on cell viability, enabling the identification of compounds that preferentially target cancer cells over normal cells. nih.govresearchgate.net The selectivity index (SI), which compares toxicity in normal versus cancer cells, is a critical metric for assessing a compound's therapeutic promise. researchgate.net HTS facilitates the rapid identification of agents with potent growth inhibitory effects and favorable selectivity profiles. axcelead.comnih.gov
CWP232291, the precursor to this compound, has demonstrated potent growth inhibition in several multiple myeloma (MM) cell lines, including RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM, with reported IC50 values falling within the range of 13 to 73 nM. medkoo.comresearchgate.net
Reporter Gene Assays for Wnt Signaling Activity (e.g., TOPflash Assay)
Reporter gene assays, such as the TOPflash assay, are instrumental in directly quantifying Wnt signaling activity and evaluating the inhibitory effects of compounds like this compound. medkoo.comresearchgate.netlipexogen.com The TOPflash assay utilizes a reporter construct driven by TCF/LEF binding sites, which are key downstream mediators of Wnt signaling. lipexogen.com Activation of the Wnt pathway leads to the accumulation of beta-catenin, its translocation to the nucleus, and interaction with TCF/LEF factors, resulting in the transcription of the reporter gene and a measurable signal. lipexogen.com
Studies using HEK293 cells have shown that treatment with CWP232291 leads to a dose-dependent reduction in TOPflash promoter activity induced by Wnt-3a-Conditioned Media, with an estimated IC50 value of 273 nM. medkoo.comresearchgate.net This finding supports that this compound, as the active form, effectively inhibits Wnt/beta-catenin-mediated gene transcription.
Mechanistic Studies in Immortalized Cell Lines
Immortalized cell lines serve as valuable models for conducting detailed mechanistic investigations into how this compound exerts its cellular effects. nih.govmdpi.com These cell lines offer a consistent and reproducible system for exploring the compound's influence on critical proteins and pathways involved in Wnt signaling and downstream cellular processes. mdpi.combiocat.com
Research in MM cells treated with CWP232291 has indicated a downregulation in the expression of Wnt target genes, such as survivin, through the induction of beta-catenin degradation. medkoo.comresearchgate.net Additionally, treatment with CWP232291 has been shown to activate caspase-3 and induce PARP cleavage, indicative of apoptosis induction. medkoo.comresearchgate.net Immortalized cell lines are well-suited for these types of studies aimed at elucidating the molecular mechanisms of action, including the induction of programmed cell death and changes in protein expression. mdpi.combiocat.com
Ex Vivo and Patient-Derived Organoid Models for this compound Evaluation
Ex vivo models and patient-derived organoids (PDOs) represent more complex and physiologically relevant systems compared to conventional 2D cell cultures, serving as a bridge between in vitro studies and in vivo animal models. sigmaaldrich.comchampionsoncology.comnih.gov Ex vivo models utilize fresh tissues or cells from patients or animal models, retaining aspects of the original tissue microenvironment. championsoncology.com PDOs are three-dimensional cultures derived from patient tumor tissues that maintain key histological and genetic characteristics of the original tumors. sigmaaldrich.comnih.govvhio.net
These models are increasingly employed to assess the efficacy of potential therapeutic compounds and have the potential to predict individual patient responses to treatment. sigmaaldrich.comnih.govvhio.net While extensive specific data on this compound in ex vivo or patient-derived organoid models was not prominently featured in the search results, the literature suggests that ex vivo models are being developed for testing compounds like CWP232291, and PDOs are recognized as promising platforms for drug discovery and evaluating patient-specific drug responses. vhio.netfrontiersin.org These models offer a more representative context for evaluating the compound's activity within a complex biological setting. championsoncology.comcrownbio.com
In Vivo Animal Models for Preclinical Efficacy Assessment
Xenograft Models (e.g., OPM-2, RPMI-8226, CRPC, Ovarian Cancer Xenografts)
Xenograft models involve the transplantation of human cancer cells or tumor tissue into immunocompromised animals, most commonly mice. nih.govaltogenlabs.com This allows the human tumor to establish and grow, providing a system to evaluate the effects of the test compound. nih.gov Various cancer cell lines are used to create xenograft models that are relevant to specific cancer types.
Multiple myeloma xenograft models using cell lines such as OPM-2 and RPMI-8226 have been utilized to investigate the in vivo anti-tumor efficacy of CWP232291. medkoo.comresearchgate.netnih.govaltogenlabs.com These models facilitate the assessment of tumor growth inhibition and the compound's impact on the tumor microenvironment. nih.govaltogenlabs.com For example, RPMI 8226 tumor xenografts have been used to study the effects of treatments on tumor growth and pharmacodynamic markers like Mcl-1 stability and the induction of apoptosis. researchgate.net OPM-2 xenograft models have also been employed in studies evaluating different treatments for multiple myeloma. altogenlabs.com
While the provided search results specifically highlighted MM xenograft models (OPM-2, RPMI-8226) in the context of CWP232291/CWP232204 research, xenograft models are widely used in the study of other cancers, including CRPC (castration-resistant prostate cancer) and ovarian cancer, to evaluate novel therapeutic agents. nih.gov The specific application of this compound in these particular xenograft models would be dependent on the compound's intended cancer targets and ongoing research initiatives. Studies in ovarian cancer xenograft models, for instance, have been used to assess the impact of targeting specific proteins on tumor growth in vivo. nih.gov
Data Table: In Vitro Growth Inhibitory Activity of CWP232291 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) |
| RPMI-8226 | 13 - 73 |
| OPM-2 | 13 - 73 |
| NCI-H929 | 13 - 73 |
| JJN3 | 13 - 73 |
| EJM | 13 - 73 |
Autochthonous Intestinal Carcinogenesis Models
Autochthonous mouse models are valuable tools in cancer research as they aim to recapitulate human carcinogenesis within an intact organism, allowing for the study of tumor initiation in normal cells. nih.gov These models are particularly relevant for investigating the complex genetic and molecular events that drive tumor development, such as those involved in intestinal carcinogenesis. nih.gov
Studies evaluating the effects of Wnt pathway modulation, relevant to the mechanism of action of this compound, have utilized autochthonous mouse models of intestinal carcinogenesis. For instance, novel autochthonous mouse models have been employed to evaluate the synergistic effects of Smad4 and p53 mutations in intestinal carcinogenesis, as these are common mutations in human colorectal cancers (CRCs). patsnap.com Villin-Cre;Smad4F/F;Trp53F/F mice, designed to recapitulate human CRCs, displayed spontaneous highly proliferative intestinal tumors, with a significant percentage developing adenocarcinomas. patsnap.com Such models provide a platform to assess the impact of Wnt inhibitors like CWP232291 (which is metabolized to this compound) on tumor development and the frequency of cancer stem cells (CSCs). patsnap.com Treatment with CWP232291 has been shown to downregulate CSC tumor markers and reduce CSC frequency in these types of models. patsnap.com
Genetically engineered mouse models (GEMMs) have historically been used to study the molecular etiology of CRC, with early models like the ApcMin/+ mouse providing insights into intestinal neoplasia. nih.gov While these models have contributed to understanding early stages of familial adenomatous polyposis (FAP), more complex models involving combinations of mutations, such as Apc mutation and loss of SMAD2, have been developed to better reflect the malignancy of intestinal tumors. nih.gov Carcinogen-induced models also remain relevant for studying specific aspects of intestinal carcinogenesis, such as the effects of dietary factors and colitis-associated carcinogenesis. nih.gov The application of these diverse autochthonous models allows for a comprehensive evaluation of potential therapeutic agents targeting pathways critical for intestinal tumor development, including the Wnt signaling pathway modulated by this compound.
Bone Marrow Engraftment Models
Bone marrow engraftment models, often utilizing immunodeficient mice, are instrumental in studying human hematopoiesis, hematologic disorders, and the potential of therapeutic agents in a human-like bone marrow microenvironment. biorxiv.orgfrontiersin.org These models involve the transplantation of human hematopoietic stem cells (HSCs) into mice, allowing for the reconstitution of human blood cell lineages within the murine host. frontiersin.orgjax.org
Immunodeficient mouse strains such as NOD.Cg-PrkdcscidIl2rgtm1Wjl (NSG) and NODShi.Cg-Prkdc scidIl2rg tm1Sug (NOG) mice are commonly used as recipients for human HSCs due to their impaired immune systems, which reduces rejection of transplanted human cells. frontiersin.org Engraftment of human CD34+ HSCs, often sourced from umbilical cord blood, into these models allows for their migration to the bone marrow niche and subsequent differentiation into various human immune cell types. jax.org The level of human cell engraftment can vary depending on the specific mouse strain used; for example, NSG mice have shown higher levels of human HSC engraftment in the bone marrow compared to NOG mice. frontiersin.org Newer models, such as nonirradiated NOD,B6.SCID Il2rγ-/- Kit(W41/W41) (NBSGW) mice, have been developed to support human HSC engraftment without the need for irradiation, thereby avoiding associated side effects. nih.gov
These bone marrow engraftment models provide a platform to investigate the effects of compounds like this compound on human hematopoietic cells and the bone marrow microenvironment. While specific detailed research findings on this compound exclusively within bone marrow engraftment models were not extensively available in the provided context, the utility of these models in evaluating agents targeting hematopoietic stem and progenitor cells is well-established. For instance, patient-derived xenograft models using immunodeficient mice have been used to study the engraftment of human myelofibrosis stem and progenitor cells and evaluate the effects of therapeutic agents like ruxolitinib, a Janus kinase inhibitor, on human chimerism. uzh.ch The ability of these models to support the engraftment of human hematopoietic stem and progenitor cells and maintain the genetic complexity observed in patients makes them relevant for evaluating the impact of Wnt pathway inhibitors, such as this compound, on hematopoietic malignancies or on the bone marrow microenvironment in the context of other diseases. uzh.ch
The level of human engraftment in bone marrow engraftment models can be quantified, providing data on the extent to which human cells have successfully reconstituted the murine hematopoietic system. For example, studies have reported human cell chimerism levels in the bone marrow, peripheral blood, and spleen at various time points post-engraftment. nih.gov
Table: Human Cell Chimerism in NBSGW Mice 12 Weeks Post-Engraftment nih.gov
| Compartment | Human Cell Chimerism (%) |
| Bone Marrow | 97 ± 0.4 |
| Peripheral Blood | 61 ± 2 |
| Spleen | 94 ± 2 |
Note: Data represents mean ± standard error.
These models, by providing a human-like hematopoietic environment, are valuable for assessing the effects of this compound on human blood cells and potential therapeutic targets within the bone marrow.
Investigating Therapeutic Resistance and Combination Strategies Involving Cwp232204
Molecular Mechanisms of Resistance to CWP232204 in Wnt-Driven Cancers
While specific studies detailing resistance mechanisms directly attributed to this compound were not prominently featured in the search results, broader insights into resistance to Wnt inhibitors and the role of Wnt signaling in therapeutic resistance in general can inform this area. Aberrant Wnt-β-catenin signaling is recognized for its crucial role in maintaining cancer stem cells (CSCs), which are often implicated in tumor persistence and resistance to chemotherapy. tandfonline.com Furthermore, Wnt signaling promotes epithelial-mesenchymal transition (EMT), a process associated with increased invasiveness, metastasis, and the development of resistance to various therapies. tandfonline.com
Research into resistance to other Wnt pathway inhibitors, such as ETC-159, has identified secondary mutations in the FBXW7 gene as a mechanism of acquired resistance in colorectal and pancreatic cancers. These mutations can activate alternative signaling pathways, allowing cancer cells to bypass Wnt inhibition. duke-nus.edu.sg The activation of the Wnt/β-catenin pathway in cancer cells has also been linked to resistance to immunotherapy, specifically PD-1 blockade, by impairing the infiltration of immune cells into the tumor microenvironment. ncc.go.jp These findings suggest that alterations within or parallel to the Wnt pathway can contribute to resistance to Wnt inhibition and other therapeutic modalities.
Rationales for Combination Therapies with this compound
The inherent complexity of cancer signaling networks and the potential for resistance development provide a strong basis for exploring combination therapies involving this compound. Combining this compound with other therapeutic agents that act through different mechanisms or target distinct pathways could potentially overcome resistance, enhance anti-tumor activity, and improve patient outcomes.
Synergistic Effects with Conventional Chemotherapeutic Agents
Combination chemotherapy is a fundamental approach in cancer treatment, designed to improve efficacy, target multiple vulnerabilities, and mitigate the emergence of drug resistance. nih.govwikipedia.org Although direct experimental data on combinations of this compound with conventional chemotherapeutics were not extensively found, the known contribution of aberrant Wnt signaling to chemoresistance in various solid tumors provides a strong rationale for such combinations. nih.gov Modulating the Wnt/β-catenin pathway could potentially re-sensitize resistant cells to chemotherapy. nih.gov For instance, studies with pyrvinium, another Wnt inhibitor, demonstrated enhanced anti-tumor effects and apoptosis induction when combined with paclitaxel (B517696) in platinum-resistant tumors. nih.gov This supports the potential for synergistic interactions between Wnt inhibitors and conventional chemotherapeutic agents.
Combination with Proteasome Inhibitors
Proteasome inhibitors, including bortezomib (B1684674) and carfilzomib, are established treatments for certain malignancies, notably multiple myeloma. berensoncancercenter.comhaematologica.orgmyeloma.org.uk While the provided search results did not include specific studies on combining this compound with proteasome inhibitors, a potential rationale for this combination could be explored based on the interplay between Wnt signaling and proteasomal degradation. This compound promotes β-catenin degradation via a mechanism involving ER stress and apoptosis. nih.gov Proteasome inhibitors broadly inhibit protein degradation, which could have complex effects on the Wnt pathway and cellular responses to this compound. Further research is needed to determine the potential for synergistic effects in specific cancer contexts.
Combination with Androgen Receptor-Targeted Therapies (e.g., Enzalutamide)
The Wnt/β-catenin signaling pathway plays a significant role in castration-resistant prostate cancer (CRPC), a setting where androgen receptor (AR) signaling remains critically important despite low androgen levels. mdpi.comnih.gov Evidence suggests crosstalk and interaction between β-catenin and AR signaling in CRPC. mdpi.comnih.gov Preclinical studies with CWP232291, the prodrug of this compound, have shown its ability to suppress the expression of both β-catenin and AR in CRPC cell lines. researchgate.net This observation supports the hypothesis that targeting Wnt signaling could be particularly effective in AR-positive CRPC by simultaneously impacting both key pathways. nih.gov
Enzalutamide (B1683756) is an AR inhibitor widely used in the treatment of metastatic CRPC. cancer.govemjreviews.com While direct studies evaluating the combination of this compound and enzalutamide were not found in the search results, the preclinical data indicating CWP232291's effect on AR expression provides a strong rationale for investigating this combination in CRPC. researchgate.net The demonstrated success of combining enzalutamide with other targeted agents, such as the PARP inhibitor talazoparib, in improving outcomes for patients with metastatic CRPC further supports the potential benefit of combination approaches in this disease setting. cancer.govvhio.netclinicaltrialsarena.com
Comparative Analysis with Other Wnt Pathway Modulators
This compound is part of a growing landscape of therapeutic agents aimed at modulating the Wnt/β-catenin pathway for cancer treatment. Other strategies for targeting this pathway include inhibiting Wnt ligands, blocking receptor interactions (Frizzled, LRP5/6), interfering with the β-catenin destruction complex, or targeting the TCF/β-catenin transcriptional complex. nih.govfrontiersin.org Examples of other Wnt modulators mentioned in the literature include pyrvinium, which reduces β-catenin levels nih.gov; PRI-724, a transcriptional co-activator antagonist tandfonline.com; and anti-DKK monoclonal antibodies like BHQ880 and DKN-01, which indirectly increase β-catenin by inhibiting DKK activity. researchgate.net
A comprehensive head-to-head comparative analysis of this compound with all other Wnt pathway modulators was not available in the provided search results. However, this compound's specific mechanism, involving binding to SAM68 and promoting β-catenin degradation through ER stress-induced apoptosis, distinguishes it from some other agents. nih.govnih.govtandfonline.com The identification of resistance mechanisms specific to other Wnt inhibitors, such as FBXW7 mutations conferring resistance to ETC-159, highlights the need for specific resistance profiling for each Wnt modulator. duke-nus.edu.sg Further comparative studies are necessary to fully understand the relative efficacy, safety profiles, and resistance patterns of this compound in comparison to other Wnt pathway-targeting agents.
Future Perspectives and Translational Research Avenues for Cwp232204
Exploration of CWP232204 in Eradicating Early Progenitor Cells
The Wnt signaling pathway plays a critical role in the activity and cell fate of hematopoietic stem cells (HSCs) and is involved in the maintenance and self-renewal of various adult stem cell types. ashpublications.orgnih.govresearchgate.net Aberrant β-catenin levels are reported in acute myeloid leukemia (AML), a disease originating from hematopoietic stem/progenitor cells (HSPCs), and are associated with poor prognosis. ashpublications.orgnih.govresearchgate.net Cancer stem cells (CSCs), also referred to as tumor-initiating cells, are proposed to be responsible for maintaining tumor cell populations and contributing to chemotherapy resistance. tandfonline.comnih.gov Aberrant Wnt-β-catenin signaling is considered essential for the constitutive renewal and aberrant expansion of CSCs. tandfonline.com
Future studies are specifically exploring CWP232291 (the prodrug of this compound) with a mechanism aimed at eradicating earlier progenitors via Wnt pathway blockade. ashpublications.orgnih.govresearchgate.netpatsnap.com This suggests a focus on this compound's potential to target cancer stem or progenitor cell populations that are often resistant to conventional therapies. tandfonline.comnih.gov Research into targeting β-catenin in AML highlights the potential of this compound to impact Wnt signaling active leukemia stem cells (LSCs). nih.gov
Development of this compound Analogs and Derivatives
The development of analogs and derivatives of this compound is a key area for future research. CWP232291 is a peptidomimetic small molecule prodrug that is converted to the active metabolite this compound. tandfonline.comnih.govnih.gov The structures of CWP232291 and this compound have not been publicly disclosed in some contexts. nih.govacs.org
Research into related compounds and Wnt pathway inhibitors suggests potential strategies for developing this compound analogs. For instance, studies on Notum inhibitors, which also modulate Wnt signaling, involve the optimization of small molecule inhibitors with specific chemical scaffolds. acs.org The effect of substitutions on chemical structures, such as halogen substituents on a thiochromene core, has been shown to influence potency in related Wnt modulating compounds. nih.govacs.org Developing analogs could aim to improve pharmacokinetic properties, enhance target specificity, or reduce potential off-target effects, building upon the understanding of how structural modifications impact activity within the Wnt pathway.
Advanced Biomarker Identification for this compound Response Prediction
Identifying biomarkers that can predict patient response to this compound is crucial for personalized medicine and optimizing treatment strategies. sengenics.commdpi.comnovigenix.com While the Wnt pathway is broadly implicated in cancer, the specific context and mechanisms of aberrant Wnt signaling can vary. tandfonline.comnih.govfrontiersin.org
Research in other areas of cancer treatment is exploring advanced methods for biomarker identification, including multimodal deep learning models that integrate pathological, radiomic, and clinical features to predict treatment response. novigenix.comresearchgate.net Proteomic analysis of plasma has also been used to identify circulating biomarkers for predicting response to neoadjuvant chemoradiation in rectal cancer, with proteins like VEGFR3, EGFR, and COX2 showing predictive value. mdpi.com Applying such advanced techniques to studies involving this compound could help identify patient subgroups most likely to benefit from treatment. Given this compound's mechanism involving β-catenin degradation and ER stress, biomarkers related to these pathways or associated with Wnt pathway activation (such as nuclear β-catenin levels or expression of Wnt target genes like survivin) could be explored for their predictive potential. ashpublications.orgtandfonline.comnih.govnih.gov
Long-Term Efficacy and Potential for Disease Control
Evaluating the long-term efficacy of this compound and its potential for sustained disease control is a critical aspect of future research. While initial studies may demonstrate preliminary efficacy, understanding the durability of response and the potential for resistance development over time is essential for defining its role in cancer therapy. ashpublications.orgresearchgate.net
Research into the long-term effectiveness of other therapeutic agents, such as vaccines, involves extended follow-up periods to assess sustained protection and the impact of factors like waning immunity or the emergence of resistant variants. contagionlive.comnih.govnih.govclinicaltrialsarena.com For this compound, future studies will need to assess outcomes over extended periods to determine if it can achieve durable remissions or effectively control disease progression. This may involve evaluating the potential for combination therapies to enhance long-term efficacy and prevent or overcome resistance mechanisms. ashpublications.orgnih.govnih.gov
Q & A
Basic Research Questions
Q. How should researchers formulate precise research questions for studying CWP232204's mechanism of action?
- Methodological Answer : Begin with a systematic literature review to identify gaps in understanding this compound's biological pathways. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow scope. Ensure questions are resolvable, specific, and aligned with available resources (e.g., "How does this compound inhibit [specific pathway] in [cell type] under [conditions]?"). Validate through peer feedback and pilot studies .
Q. What criteria determine the selection of appropriate cell lines for this compound cytotoxicity assays?
- Methodological Answer : Prioritize cell lines with validated relevance to the target pathology (e.g., cancer subtypes for oncology studies). Ensure they express the molecular targets of this compound, as confirmed via RNA sequencing or protein assays. Include controls for genetic stability (e.g., STR profiling) and contamination checks. Reference established models from peer-reviewed studies .
Q. How to ensure reproducibility in this compound synthesis and characterization protocols?
- Methodological Answer : Document synthesis steps in triplicate, including precise reaction conditions (temperature, solvent purity, catalyst ratios). Use standardized characterization methods (e.g., NMR, HPLC) with calibration against reference compounds. Share raw data and detailed protocols in supplementary materials, adhering to journal guidelines like the Beilstein Journal’s experimental reporting standards .
Q. What documentation standards are required for publishing this compound research data?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets, code for statistical analyses, and metadata (e.g., instrument settings, batch numbers). Use repositories like Zenodo or Figshare. For computational methods, document software versions, parameters, and validation steps per computational reproducibility guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when assessing this compound's efficacy across different cell lines?
- Methodological Answer : Conduct sensitivity analyses to identify variables (e.g., culture conditions, passage number) influencing results. Validate findings using orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition). Apply mixed-effects models to account for heterogeneity. Reconcile discrepancies through multi-omics integration (e.g., transcriptomics and proteomics) .
Q. What strategies validate target engagement of this compound in complex biological systems?
- Methodological Answer : Use chemical proteomics (e.g., affinity-based pull-down assays with this compound probes). Confirm binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay). Corrogate phenotypic outcomes with target modulation using dose-dependent responses and rescue experiments .
Q. How to optimize assay parameters for high-throughput screening of this compound derivatives?
- Methodological Answer : Perform Z’-factor validation to assess assay robustness (>0.5 indicates suitability). Test derivatives in dose-response curves (8–12 points, 3 replicates) using automated liquid handlers. Include counterscreens to eliminate false positives (e.g., fluorescence interference). Normalize data to plate-level controls and apply machine learning for hit prioritization .
Q. How to address discrepancies between in vitro and in vivo results for this compound?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS. Use transgenic models to isolate target-specific effects. Perform ex vivo analyses (e.g., PDX models) to bridge in vitro and in vivo findings. Apply Bayesian statistics to quantify uncertainty in translational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
